(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSLFUEXQLFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is reacted with the morpholine ring under basic conditions.
Attachment of the Methanone Group: The final step involves the reaction of the hydroxymethyl-substituted morpholine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a formyl or carboxyl group.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholine ring and methoxyphenyl group can interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl substituent in the target compound distinguishes it from most analogs, which lack polar groups on the morpholino ring. This modification likely improves aqueous solubility, critical for pharmacokinetics.
Physicochemical Properties
Table 2: Spectroscopic and Physical Property Comparisons
Key Observations :
- The hydroxymethyl group in the target compound would introduce distinctive $ ^1H $-NMR signals (e.g., broad -OH peak at δ 1.5–3.0 ppm and -CH₂OH protons at δ 3.4–4.0 ppm), absent in non-hydroxylated analogs like 7c .
- Lipophilic analogs (e.g., 21h with thiophene) exhibit lower aqueous solubility, whereas polar substituents (hydroxymethyl, nitro) improve compatibility with biological systems.
Key Observations :
- The hydroxymethyl group may modulate target binding; for example, in ’s LpxA inhibitor, the chloro-methoxybenzyl group is critical for substrate competition. Hydroxymethyl could offer alternative H-bond interactions .
- Lack of electron-withdrawing groups in the target compound may reduce metabolic degradation compared to nitro-containing analogs ().
Biological Activity
(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have indicated that derivatives of morpholino compounds exhibit significant antibacterial activity. For instance, a study highlighted the ability of similar compounds to inhibit bacterial RNA polymerase, essential for bacterial viability. The structure–activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance antibacterial efficacy against pathogens like Streptococcus pneumoniae .
Table 1: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| C3 | Streptococcus pneumoniae | 256 | |
| C3-005 | Streptococcus pneumoniae | 8 | |
| C4 | Escherichia coli | 32 |
Antifungal Activity
The antifungal properties of this compound have also been explored. Compounds with similar structural characteristics have shown effectiveness against various Candida species. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antifungal agents such as fluconazole and ketoconazole, suggesting that these morpholino derivatives possess promising antifungal capabilities .
Table 2: Antifungal Activity Data
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 and U-87 MG, with IC50 values indicating high cytotoxicity . The mechanism appears to involve the inhibition of telomerase activity, which is crucial for tumor cell proliferation.
Table 3: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- Disruption of Cell Membranes : The amphiphilic nature of morpholino derivatives may disrupt microbial cell membranes.
- Telomerase Inhibition : The compound may inhibit telomerase activity in cancer cells, leading to reduced proliferation and increased apoptosis.
Case Studies
In a notable case study, a derivative of this compound was tested in xenograft models where it significantly inhibited tumor growth compared to control groups. This study underlined the potential for this compound in cancer therapy, particularly in targeting resistant cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
